

commercial suppliers of high-purity cis-2,6-Dimethylmorpholine

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Compound of Interest

Compound Name: **cis-2,6-Dimethylmorpholine**

Cat. No.: **B033440**

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An In-depth Technical Guide to High-Purity **cis-2,6-Dimethylmorpholine** for Researchers and Drug Development Professionals

Introduction

cis-2,6-Dimethylmorpholine is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural and chemical properties make it a crucial building block, or scaffold, for the synthesis of complex bioactive molecules.^[1] In drug discovery, the morpholine ring is a privileged structure, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and bioavailability, which are critical for developing effective CNS-active drugs.^{[2][3]} This guide provides a comprehensive overview of commercial suppliers offering high-purity **cis-2,6-Dimethylmorpholine**, detailed experimental protocols for its preparation and purification, and its application in targeting key signaling pathways in drug development.

Commercial Suppliers of High-Purity **cis-2,6-Dimethylmorpholine**

Sourcing high-purity starting materials is a critical first step in research and development. The table below summarizes commercially available grades of **cis-2,6-Dimethylmorpholine** from various suppliers, providing researchers with a comparative overview of available purities.

Supplier/Platform	Purity Specification	Analysis Method	CAS Number
HANGZHOU LEAP CHEM CO., LTD. (via ECHEMI)	99%	Not Specified	6485-55-8
Henan Lihao Chem Plant Limited (via ECHEMI)	99%	Not Specified	6485-55-8
Shaanxi Dideu Medichem Co. (via ECHEMI)	99% (Pharmacy Grade)	Not Specified	6485-55-8
TCI America (Tokyo Chemical Industry)	>97.0%	GC	6485-55-8
Chem-Impex	≥ 97%	GC	6485-55-8
Huizhili (Changzhou) Life Technology Co., Ltd. (via ChemicalBook)	98%	Not Specified	6485-55-8
Firsky International Trade (Wuhan) Co., Ltd. (via ChemicalBook)	99%	Not Specified	6485-55-8

Experimental Protocols: Synthesis and Purification

Achieving high isomeric purity is essential for clinical applications. The following protocols are derived from patent literature, detailing methods for synthesizing 2,6-dimethylmorpholine with a high cis-isomer ratio and subsequent purification to ≥99.2% purity.

Protocol 1: Synthesis of 2,6-Dimethylmorpholine with High cis-Isomer Content

This protocol is adapted from a patented industrial process for the cyclization of diisopropanolamine.[\[4\]](#)

Methodology:

- Reaction Setup: Equip a suitable reactor for simultaneous addition of two reactants and heating.
- Reactant Metering: Simultaneously meter diisopropanolamine (containing 5-15% water) and excess 90-120% strength sulfuric acid into the reactor. The addition is performed with stirring but without external cooling, allowing the exothermic heat of reaction to raise the mixture's temperature to between 85°C and 170°C.
- Cyclization: After the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.
- Work-up:
 - Cool the reaction product and dilute it with water.
 - Add the diluted solution to a 25% sodium hydroxide solution with stirring and cooling until the pH reaches 14.
 - Two phases will form. Separate the upper organic phase.
- Isolation and Drying:
 - Distill the organic phase under reduced pressure (approx. 100 mbar).
 - Dry the resulting distillate, a mixture of water and 2,6-dimethylmorpholine, in two stages by stirring first with 50% sodium hydroxide solution, followed by a second treatment with fresh 50% sodium hydroxide solution.
- Final Product: The resulting 99% pure 2,6-dimethylmorpholine contains a cis- to trans-isomer ratio of approximately 84:16.[4]

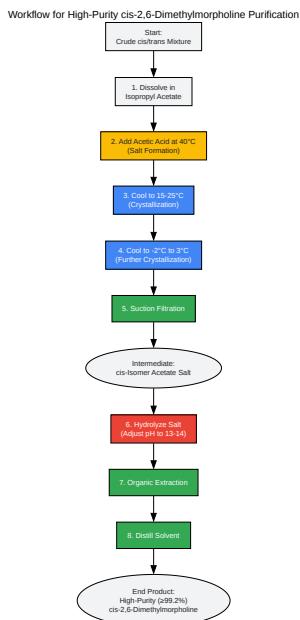
Protocol 2: Purification of **cis**-2,6-Dimethylmorpholine to **≥99.2% Purity**

This protocol, adapted from patent CN110950818B, describes a method for purifying a mixture of 2,6-dimethylmorpholine isomers to obtain high-purity **cis-2,6-dimethylmorpholine** via carboxylate salt formation and crystallization.[5]

Methodology:

- Salt Formation:
 - In a reaction flask, charge the synthesized 2,6-dimethylmorpholine mixture (e.g., 57.60g, 0.5mol) and add isopropyl acetate (200ml).
 - Raise the temperature to 40°C with stirring.
 - Add acetic acid (30.03g, 0.5mol) dropwise.
- Crystallization:
 - Slowly cool the mixture to 15-25°C and stir for 2-3 hours to induce crystallization.
 - Further cool the mixture to between -2°C and 3°C and continue stirring for an additional 2.5-3.0 hours.
- Isolation of Salt:
 - Collect the **cis-2,6-dimethylmorpholine** acetate crystals via suction filtration and dry them.
- Hydrolysis (Liberation of Free Base):
 - Dissolve the purified acetate salt in water.
 - Adjust the pH of the solution to 13-14 using a basic substance (e.g., NaOH) to hydrolyze the salt.
 - Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).
- Final Product:

- Combine the organic extracts and distill off the solvent to yield **cis-2,6-dimethylmorpholine** with a purity of $\geq 99.2\%$.



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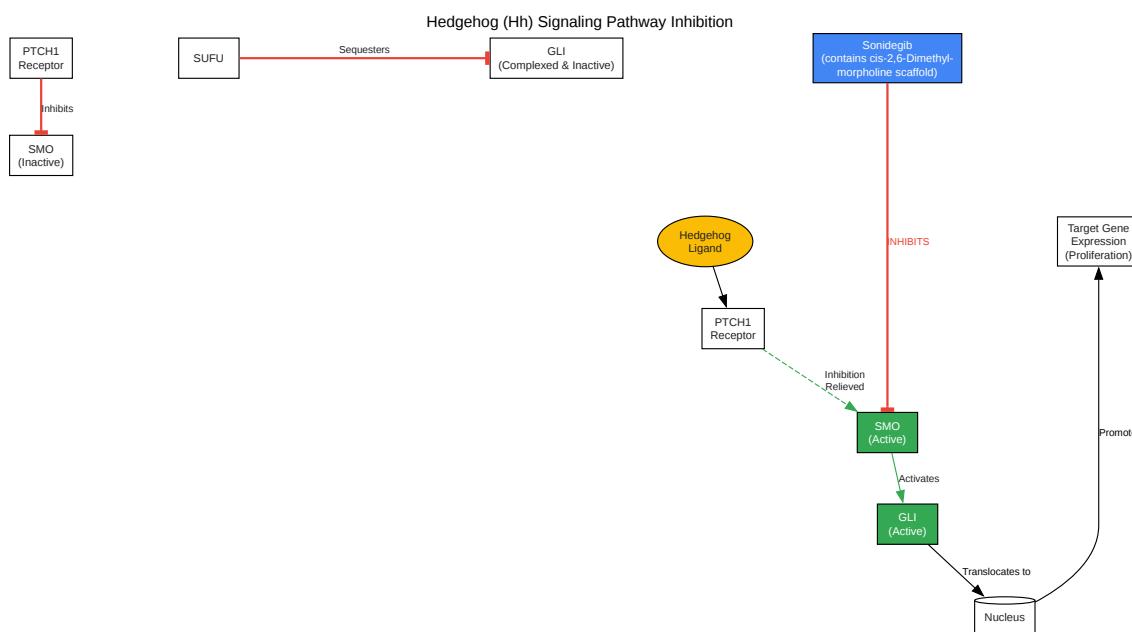
Caption: Purification workflow via carboxylate salt crystallization.

Application in Drug Development: Targeting Signaling Pathways

The **cis-2,6-dimethylmorpholine** scaffold is a key intermediate in the synthesis of several pharmaceuticals, most notably Sonidegib (Odomzo), an anticancer drug.^[5] Sonidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma.^[6]

The Hh pathway is crucial during embryonic development and is largely inactive in adult tissues.^[6] Its reactivation can lead to tumorigenesis. The pathway is initiated when the Hedgehog ligand binds to the Patched (PTCH1) receptor, relieving its inhibition of the Smoothened (SMO) protein. Activated SMO then triggers a downstream cascade involving the GLI family of transcription factors, leading to the expression of target genes that promote cell proliferation and survival.^[6]

Sonidegib, containing the **cis-2,6-dimethylmorpholine** moiety, functions by binding to and inhibiting the SMO protein. This action blocks the entire downstream signaling cascade, effectively shutting down the pro-tumorigenic gene expression program.



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Caption: Inhibition of the SMO protein by a morpholine-derived drug.

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